molecular formula C13H11BrN2S2 B11706175 5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole

5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole

Cat. No.: B11706175
M. Wt: 339.3 g/mol
InChI Key: OAAXNYZLQAEOBS-UHFFFAOYSA-N
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Description

5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the Ullmann cascade coupling process, which uses imidazole-2-thiones and o-bromobenzyl bromides . Another approach involves microwave-assisted synthesis, which offers the benefits of shorter reaction times and higher yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, sulfur-containing compounds, and various catalysts. Reaction conditions often involve heating and the use of solvents like dimethylformamide (DMF) or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution at the C-5 position can lead to the formation of various substituted thiazole derivatives .

Scientific Research Applications

5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a bromine atom and a sulfanyl group makes it particularly effective in certain antimicrobial and anticancer applications .

Properties

Molecular Formula

C13H11BrN2S2

Molecular Weight

339.3 g/mol

IUPAC Name

5-bromo-6-[(4-methylphenyl)sulfanylmethyl]imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C13H11BrN2S2/c1-9-2-4-10(5-3-9)18-8-11-12(14)16-6-7-17-13(16)15-11/h2-7H,8H2,1H3

InChI Key

OAAXNYZLQAEOBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=C(N3C=CSC3=N2)Br

Origin of Product

United States

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